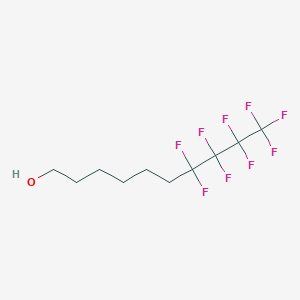
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is a fluorinated alcohol compound characterized by the presence of nine fluorine atoms attached to a decanol backbone. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the electrochemical fluorination (ECF) process, where decanol is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired fluorinated alcohol.
Industrial Production Methods: In industrial settings, large-scale production of this compound often employs continuous flow reactors to ensure efficient and consistent fluorination. The use of specialized catalysts and controlled reaction conditions helps optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Conversion to perfluorinated alkanes.
Substitution: Generation of various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug solubility.
Industry: Utilized in the production of fluorinated surfactants, coatings, and lubricants due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances its ability to interact with nonpolar regions of biomolecules, making it effective in disrupting hydrophobic interactions. This property is particularly useful in applications such as protein-ligand binding studies and drug delivery.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Comparison: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical and physical properties, such as higher hydrophobicity and chemical resistance compared to similar compounds. Additionally, its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCHCYMFXJOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379703 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181042-39-7 |
Source


|
| Record name | 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
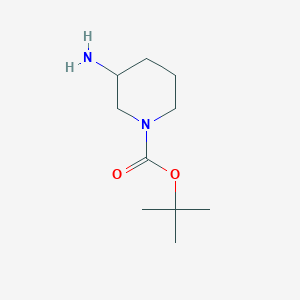
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)



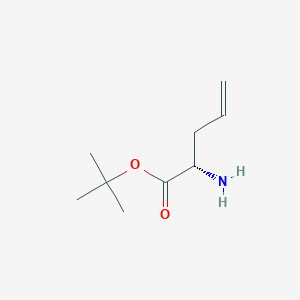
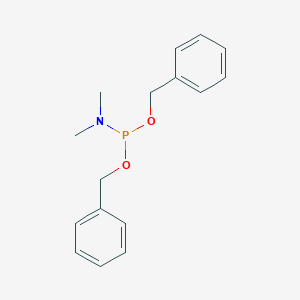
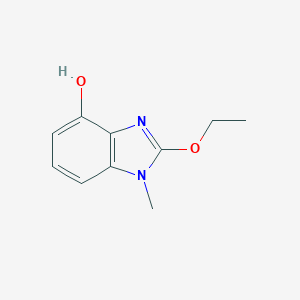

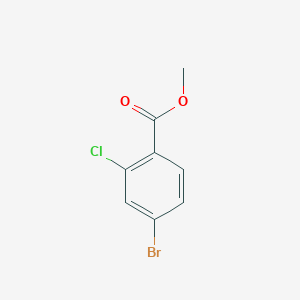



![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)
